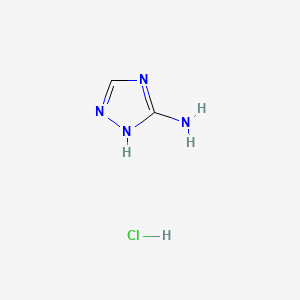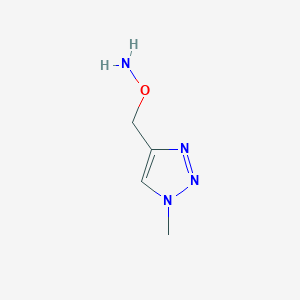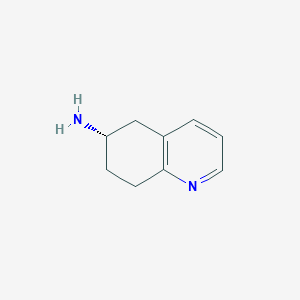
1H-1,2,4-Triazol-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazol-3-amine hydrochloride is a chemical compound consisting of a triazole ring system with an amino group attached to the carbon atom at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-1,2,4-Triazol-3-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization to form the triazole ring . The reaction conditions typically include heating and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the amino group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield triazole N-oxides, while substitution reactions can produce N-alkylated triazoles .
Scientific Research Applications
1H-1,2,4-Triazol-3-amine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a starting material for the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular diseases.
Agrochemicals: The compound serves as a raw material for the synthesis of herbicides, fungicides, and insecticides.
Material Science: It is used as a ligand in coordination chemistry and as a precursor for the production of new functional materials such as polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazol-3-amine hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis . The compound’s ability to form hydrogen bonds and engage in bipolar interactions allows it to interact with various biomolecular targets, enhancing its efficacy in different applications .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: This compound shares a similar triazole ring structure but differs in the position of the amino group.
1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride: This derivative has a methyl group attached to the triazole ring, which can influence its chemical properties and reactivity.
Uniqueness
1H-1,2,4-Triazol-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
Properties
Molecular Formula |
C2H5ClN4 |
|---|---|
Molecular Weight |
120.54 g/mol |
IUPAC Name |
1H-1,2,4-triazol-5-amine;hydrochloride |
InChI |
InChI=1S/C2H4N4.ClH/c3-2-4-1-5-6-2;/h1H,(H3,3,4,5,6);1H |
InChI Key |
NDMJUGGUJATEKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11924173.png)



![5-Methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11924196.png)


![Pyrazolo[1,5-a]pyridine-3,5-diamine](/img/structure/B11924214.png)




![6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11924259.png)
